Phenyl(pyridin-2-yl)methanone hydrochloride
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Overview
Description
Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-Benzoylpyridine hydrochloride, is an organic compound with the molecular formula C12H9NO·HCl. It is a crystalline solid that is colorless to slightly yellow in appearance. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-2-yl)methanone hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-pyridylmagnesium bromide with benzoyl chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization from a suitable solvent, such as acetone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenyl(pyridin-2-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Phenyl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyridine: Similar in structure but without the hydrochloride group.
Phenyl(pyridin-3-yl)methanone: A positional isomer with the pyridine ring attached at a different position.
Phenyl(pyridin-4-yl)methanone: Another positional isomer with different chemical properties.
Uniqueness
Phenyl(pyridin-2-yl)methanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H |
InChI Key |
KPRSCZGUENNPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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